N,N'-dibenzyl-N,N'-dimethyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyl-N,N’-dimethyloxamide typically involves the reaction of benzylamine with dimethyl oxalate under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-dibenzyl-N,N’-dimethyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxamides , while reduction can produce benzylamines .
Scientific Research Applications
N,N’-dibenzyl-N,N’-dimethyloxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-N,N’-dimethyloxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- N,N’-dibenzyl oxamide
- N,N’-dimethyloxamide
- N,N’-dibenzyl-N,N’-dimethylurea
Comparison: N,N’-dibenzyl-N,N’-dimethyloxamide is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms of the oxamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological behaviors .
Properties
CAS No. |
14288-21-2 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dibenzyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C18H20N2O2/c1-19(13-15-9-5-3-6-10-15)17(21)18(22)20(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
CZXVNGDRTUTXRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.